molecular formula C16H18Cl2N4O B1662209 Y-33075 dihydrochloride CAS No. 173897-44-4

Y-33075 dihydrochloride

Cat. No.: B1662209
CAS No.: 173897-44-4
M. Wt: 353.2 g/mol
InChI Key: CKFHAVRPVZNMGT-YQFADDPSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Y-33075 dihydrochloride: is a potent and selective inhibitor of Rho-associated protein kinase (ROCK). It is derived from Y-27632 and exhibits greater potency, with an IC50 value of 3.6 nM . This compound is primarily used in scientific research to study the role of ROCK in various cellular processes.

Biochemical Analysis

Biochemical Properties

Y-33075 dihydrochloride plays a crucial role in biochemical reactions by selectively inhibiting ROCK with an IC50 of 3.6 nM . This compound also inhibits protein kinase C (PKC) and calcium/calmodulin-dependent protein kinase II (CaMKII) with IC50 values of 420 nM and 810 nM, respectively . The inhibition of these enzymes by this compound affects various cellular processes, including cytoskeletal dynamics, cell motility, and proliferation. The compound’s interaction with these enzymes highlights its potential in modulating cellular functions and signaling pathways.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In retinal ganglion cells, the compound promotes neurite outgrowth, indicating its potential in neuroregenerative therapies . Additionally, this compound inhibits the contraction of rabbit ciliary artery segments, suggesting its role in vascular smooth muscle relaxation . The compound also influences cell signaling pathways, gene expression, and cellular metabolism, making it a valuable tool for studying cellular functions and therapeutic interventions.

Molecular Mechanism

The molecular mechanism of this compound involves its selective inhibition of ROCK, which plays a pivotal role in regulating the actin cytoskeleton and cell motility . By binding to the active site of ROCK, this compound prevents the phosphorylation of downstream targets, leading to reduced actomyosin contractility and altered cell morphology. The compound’s inhibition of PKC and CaMKII further modulates cellular signaling pathways, contributing to its diverse biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, maintaining its inhibitory activity against ROCK, PKC, and CaMKII Long-term studies have shown that this compound can sustain its effects on cellular functions, including neurite outgrowth and vascular smooth muscle relaxation, over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively promotes neurite outgrowth and reduces intraocular pressure in rabbit and cynomolgus monkey models . Higher doses may lead to adverse effects, including toxicity and altered cellular functions. Understanding the dosage-dependent effects of this compound is crucial for optimizing its therapeutic potential and minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound’s inhibition of ROCK, PKC, and CaMKII affects metabolic flux and metabolite levels, influencing cellular energy production and utilization

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its biological activity and therapeutic potential . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its delivery and efficacy in therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which is critical for its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles, where it exerts its inhibitory effects on ROCK, PKC, and CaMKII . Investigating the subcellular localization of this compound provides insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Y-33075 dihydrochloride involves multiple steps, starting from the precursor Y-27632. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail.

Industrial Production Methods: Industrial production of this compound follows standard protocols for the synthesis of small molecule inhibitors. The process includes large-scale chemical synthesis, purification, and crystallization to obtain the dihydrochloride salt form. The compound is then subjected to rigorous quality control measures to ensure its purity and potency .

Chemical Reactions Analysis

Types of Reactions: Y-33075 dihydrochloride primarily undergoes reactions typical of small molecule inhibitors, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups that can exhibit different levels of ROCK inhibition .

Scientific Research Applications

Y-33075 dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used to study the inhibition of ROCK and its effects on various chemical pathways.

    Biology: Employed in cell culture experiments to investigate the role of ROCK in cell migration, proliferation, and apoptosis.

    Medicine: Explored for its potential therapeutic applications in diseases where ROCK plays a critical role, such as glaucoma and cardiovascular diseases.

    Industry: Utilized in the development of new drugs targeting ROCK and related pathways

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its high potency and selectivity for ROCK. It exhibits greater inhibitory activity compared to its precursor Y-27632 and other similar compounds, making it a valuable tool in scientific research .

If you have any more questions or need further details, feel free to ask!

Properties

IUPAC Name

4-[(1R)-1-aminoethyl]-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O.2ClH/c1-10(17)11-2-4-12(5-3-11)16(21)20-14-7-9-19-15-13(14)6-8-18-15;;/h2-10H,17H2,1H3,(H2,18,19,20,21);2*1H/t10-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKFHAVRPVZNMGT-YQFADDPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)NC2=C3C=CNC3=NC=C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)C(=O)NC2=C3C=CNC3=NC=C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40609036
Record name 4-[(1R)-1-Aminoethyl]-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40609036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173897-44-4
Record name 4-[(1R)-1-Aminoethyl]-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40609036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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